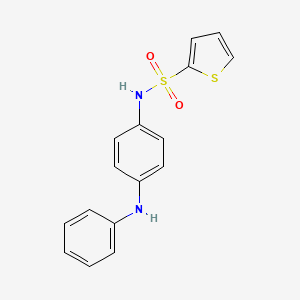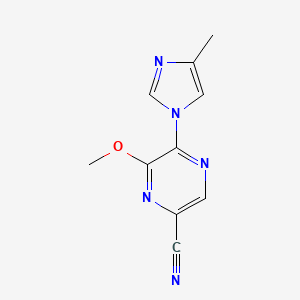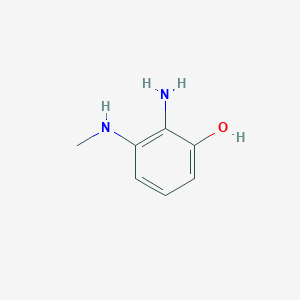
N-(4-anilinophenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-anilinophenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene-based sulfonamides are known for their significant biological activities, including antibacterial, antiviral, anticancer, and carbonic anhydrase inhibition properties . The compound’s structure consists of a thiophene ring, an aniline group, and a sulfonamide moiety, which contribute to its diverse pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with 4-anilinophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of thiophene-based sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N-(4-anilinophenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Electrophiles such as bromine or chlorosulfonic acid can be used under acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
N-(4-anilinophenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral activities.
作用機序
The mechanism of action of N-(4-anilinophenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, inhibiting its activity. This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .
類似化合物との比較
Similar Compounds
N-(4-anilinophenyl)benzenesulfonamide: Similar structure but lacks the thiophene ring.
N-(4-anilinophenyl)thiazole-2-sulfonamide: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
N-(4-anilinophenyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its biological activity. The combination of the thiophene ring and the sulfonamide moiety makes it a potent inhibitor of carbonic anhydrase enzymes, distinguishing it from other similar compounds .
特性
分子式 |
C16H14N2O2S2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
N-(4-anilinophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S2/c19-22(20,16-7-4-12-21-16)18-15-10-8-14(9-11-15)17-13-5-2-1-3-6-13/h1-12,17-18H |
InChIキー |
GYRRQXOVMNVMCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)







![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)



![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)
![1-[2-(bromomethyl)-4-chlorophenyl]-1H-1,2,4-Triazole](/img/structure/B13884534.png)
